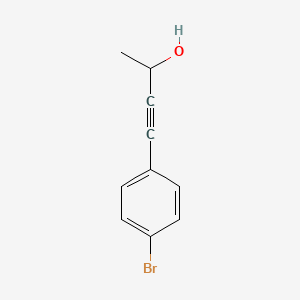
4-(4-Bromophenyl)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO It is a propargylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a triple bond The compound also contains a bromophenyl group, which is a benzene ring substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Bromophenyl)but-3-yn-2-ol can be synthesized through the alkynylation of arylacetylenes with ketones. One efficient method involves the use of tert-butoxide (tert-BuOK) as a base under solvent-free conditions. This green synthesis approach is applicable to a variety of aromatic and aliphatic ketones, providing good to excellent yields of tertiary propargylic alcohols .
Another method involves the reaction of 4-ethynyltoluene with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures, followed by the addition of dimethyl sulfoxide (DMSO) and 4-bromostyrene oxide. The reaction mixture is then quenched with saturated aqueous ammonium chloride and extracted with ether to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The use of solvent-free conditions and efficient reaction protocols ensures high yields and cost-effectiveness, making it suitable for bulk manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to form a double or single bond.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-bromophenyl)but-3-yn-2-one.
Reduction: Formation of 4-(4-bromophenyl)but-3-en-2-ol or 4-(4-bromophenyl)butan-2-ol.
Substitution: Formation of 4-(4-azidophenyl)but-3-yn-2-ol or 4-(4-cyanophenyl)but-3-yn-2-ol.
Applications De Recherche Scientifique
4-(4-Bromophenyl)but-3-yn-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group and triple bond allow it to participate in a range of chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. The bromophenyl group may also contribute to its biological activity by facilitating interactions with specific receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a hydrogen atom on the carbon adjacent to the hydroxyl group.
4-(2-Bromophenyl)but-3-yn-2-ol: Similar structure but with the bromine atom on the ortho position of the benzene ring.
Uniqueness
4-(4-Bromophenyl)but-3-yn-2-ol is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a propargylic alcohol moiety
Propriétés
Formule moléculaire |
C10H9BrO |
|---|---|
Poids moléculaire |
225.08 g/mol |
Nom IUPAC |
4-(4-bromophenyl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8,12H,1H3 |
Clé InChI |
ALTOADCCPVTZEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CC1=CC=C(C=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
![1-Methyl-3-[[3-methyl-4-[4-(trifluoromethylsulfanyl)phenoxy]phenyl]carbamoyl]urea](/img/structure/B14138641.png)
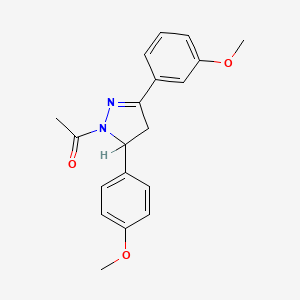
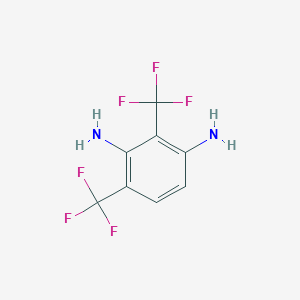
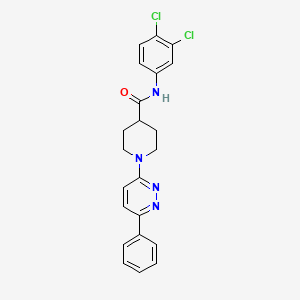
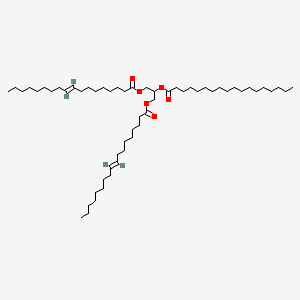
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)
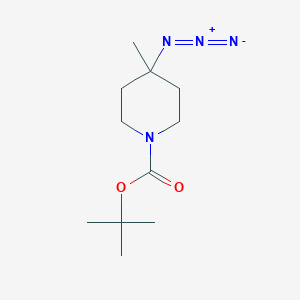
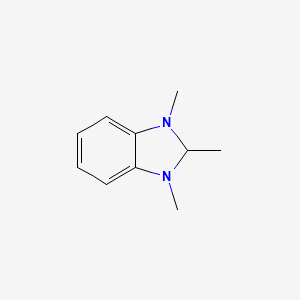
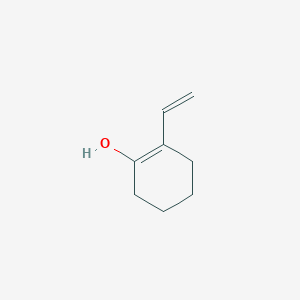
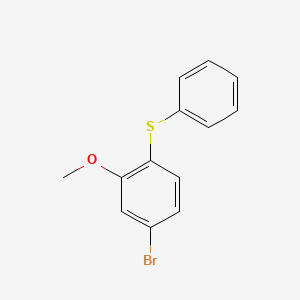
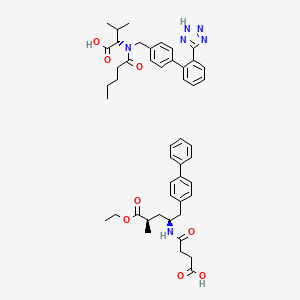
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
